1,3-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The outcomes of these applications also vary, but generally involve the successful treatment or management of the targeted condition .
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Synthesis of Alkaloids
- Indole derivatives are used in the synthesis of selected alkaloids .
- They play a main role in cell biology and show various biologically vital properties .
- The methods of synthesis have attracted the attention of the chemical community .
- The outcomes of these syntheses are novel methods of creating biologically active compounds .
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Preparation of EphB3 Receptor Tyrosine Kinase Inhibitors
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Preparation of Pyrazolodiazepine Derivatives
- Indole derivatives are used as reactants for the preparation of pyrazolodiazepine derivatives .
- These derivatives are known to be human P2X7 receptor antagonists .
- The P2X7 receptor is a protein that in humans is encoded by the P2RX7 gene. The protein encoded by this gene is a member of the purinergic receptor family of membrane proteins .
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Preparation of Potent Nonpeptidic Urotensin II Receptor Agonists
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Preparation of Pyrrolizidine Esters, Amides, and Ureas
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Total Synthesis of (±)-Dibromophakellin and Analogs
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Synthesis of the Pyrrolizidine Alkaloid (±)-Trachelanthamidine
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Stereoselective Preparation of Renieramycin G Analogs
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Preparation of CRTH2 Receptor Antagonists
properties
IUPAC Name |
1,3-dimethylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAVXCSZSKSTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500409 | |
Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
204919-54-0 | |
Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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